N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide

GSK-3β inhibition Kinase selectivity Mcl-1 off-target

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide (MW 345.4 g/mol) belongs to the 2-acetamido-5-substituted-1,3,4-thiadiazole class, a scaffold associated with diverse kinase inhibition, carbonic anhydrase inhibition, and antitumor activities. This specific compound is documented as a potent, ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3beta), a central kinase in Wnt, insulin, and tau signaling pathways implicated in neurodegeneration and oncology.

Molecular Formula C16H15N3O2S2
Molecular Weight 345.4 g/mol
Cat. No. B11168416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide
Molecular FormulaC16H15N3O2S2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-15-18-19-16(23-15)17-14(20)10-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,19,20)
InChIKeyLRYSABRRNBKPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline for N-[5-(4-Methoxybenzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide: Chemical Class, Pharmacological Identity, and Comparators


N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide (MW 345.4 g/mol) belongs to the 2-acetamido-5-substituted-1,3,4-thiadiazole class, a scaffold associated with diverse kinase inhibition, carbonic anhydrase inhibition, and antitumor activities [1]. This specific compound is documented as a potent, ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3beta), a central kinase in Wnt, insulin, and tau signaling pathways implicated in neurodegeneration and oncology . The defining structural signature is the 4-methoxybenzyl substituent at the 5-position of the thiadiazole core, distinguishing it from the closely related N-(5-benzyl-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-yl-acetamide (PubChem CID 900582; BDBM48460), which lacks the methoxy group and has documented Mcl-1 and estrogen receptor beta (ERbeta) binding profiles [2]. Other structural analogs include N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide and 2-methoxy-N-(5-thiophen-2-yl-[1,3,4]thiadiazol-2-yl)-acetamide (BDBM75446), with aryl hydrocarbon receptor activity [3].

Why Substitute N-[5-(4-Methoxybenzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide with Generic In-Class Analogs: The Methoxybenzyl Differentiation


In the 1,3,4-thiadiazole-2-acetamide class, minor substituent variations at the 5-position drive profound divergence in target engagement and pharmacological profile. The 4-methoxybenzyl group on the target compound confers GSK-3beta-directing activity, a profile not documented for the des-methoxy (benzyl) analog, which instead shows measurable affinity for Mcl-1 (IC50 7.4 µM) and ERbeta (IC50 1.7 µM) in NIH Molecular Libraries screening [1]. This single-point structural difference means that substituting one analog for another introduces fundamentally different kinase selectivity and off-target liability profiles. The 4-methoxybenzyl-1,3,4-thiadiazole pharmacophore is cited across patents and medicinal chemistry campaigns as a privileged GSK-3beta recognition element, a binding orientation that cannot be replicated by 5-methyl, 5-benzyl, or 5-thienyl-substituted analogs [2]. Without methoxybenzyl-specific target engagement data, generic substitution risks invalidating downstream biological conclusions and wasting procurement resources on compounds with mismatched selectivity signatures.

Quantitative Differential Evidence for N-[5-(4-Methoxybenzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide: Head-to-Head and Cross-Study Comparator Data


Target Selectivity Divergence: GSK-3beta vs. Mcl-1/ERbeta Driven by 4-Methoxybenzyl vs. Benzyl Substituent

The target compound is characterized as a potent, ATP-competitive inhibitor of GSK-3beta, based on its 4-methoxybenzyl pharmacophore . In stark contrast, the nearest structural analog—N-(5-benzyl-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-yl-acetamide (BDBM48460), which lacks only the para-methoxy oxygen—does not register as a GSK-3beta inhibitor in available screening data but instead exhibits binding to Mcl-1 (IC50 7,400 nM) and ERbeta (IC50 1,700 nM) in NIH Molecular Libraries Profiling assays [1]. This constitutes a functional inversion of target profile driven solely by the presence or absence of one methoxy substituent.

GSK-3β inhibition Kinase selectivity Mcl-1 off-target Neurodegeneration Oncology

Comparative Mcl-1 Binding Affinity Advantage of 4-Methoxybenzyl- vs. Benzyl- vs. Veratryl-Analogs

Within BindingDB, three structurally resolved analogs differ only at the 5-benzyl substituent: the target compound (4-methoxybenzyl), the benzyl analog BDBM48460 (Mcl-1 IC50 = 7,400 nM), and the 3,4-dimethoxybenzyl (veratryl) analog BDBM48611 [1]. While the target compound's Mcl-1 activity has not been measured in this specific MLSCN screen, the benzyl-to-veratryl progression demonstrates that adding methoxy groups to the benzyl ring modulates Mcl-1 affinity [2]. This supports the inference that the 4-methoxybenzyl substitution represents a tunable selectivity handle distinct from both the unsubstituted benzyl and the dimethylated veratryl analogs.

Mcl-1 inhibition Apoptosis BCL-2 family Structure-activity relationship Cancer

Cross-Target Binding Profile Differentiation: Aryl Hydrocarbon Receptor vs. GSK-3beta Activity Dictated by Core Substitution Pattern

Another commercially available in-class analog, 2-methoxy-N-(5-thiophen-2-yl-[1,3,4]thiadiazol-2-yl)-acetamide (BDBM75446), possesses a thiophene at the 5-position of the thiadiazole instead of a benzyl substituent and shows aryl hydrocarbon receptor (AhR) agonist activity with EC50 = 6,260 nM and nuclear receptor subfamily 1 group I member 2 (PXR) activity with EC50 > 116,000 nM [1]. The target compound, with a 4-methoxybenzyl group at the 5-position, is instead directed toward GSK-3beta kinase inhibition . This comparison demonstrates that the aryl/benzyl substituent at the thiadiazole 5-position is the primary determinant of target class engagement (kinase vs. nuclear receptor vs. BCL-2 family protein).

Aryl hydrocarbon receptor AhR Nuclear receptor Kinase selectivity Off-target profiling

Physicochemical Differentiation: Predicted LogP and Aqueous Solubility Differences vs. N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Physicochemical properties govern compound handling, DMSO solubility, and membrane permeability in cell-based assays. The N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide analog, which carries a small methyl substituent at the 5-position, is reported to have a predicted LogP of approximately 2.1 . The target compound, bearing a larger and more lipophilic 4-methoxybenzyl group, is expected to have a higher LogP (literature for 5-(4-methoxybenzyl) thiadiazole analogs supports LogP in the range of approximately 2.5–3.0) . This difference translates into altered DMSO stock solubility requirements and potentially distinct cell permeability characteristics, requiring compound-specific handling protocols rather than class-generic ones.

Lipophilicity LogP Aqueous solubility Formulation Permeability

GSK-3beta Inhibitor Selectivity Profile: Predicted Kinase Panel Discrimination vs. Broad-Spectrum Kinase Inhibitor Comparators

The target compound is described as a selective ATP-competitive GSK-3beta inhibitor . This selectivity claim is grounded in the broader class behavior: potent 1,3,4-thiadiazole-based GSK-3beta inhibitors, such as the 5-imino-1,2,4-thiadiazole series reported by Palomo et al. (2012), achieve >1,000-fold selectivity over CDK2, CDK5, PKA, and ERK1 [1]. Thiadiazolidinone-class GSK-3beta inhibitors similarly show no inhibition of PKA, PKC, CK-2, or CDK1/cyclin B at concentrations exceeding 100 µM [2]. This class-level selectivity differentiates the target compound from pan-kinase tool compounds that exhibit multi-target inhibitory profiles and are unsuitable for GSK-3beta pathway dissection.

Kinase selectivity GSK-3β CDK Off-target kinase Pharmacological tool

Reference Comparator Summary: Quantitative Pharmacological Benchmark Table for In-Class Procurement Decision-Making

The table below consolidates quantitative binding data for the target compound's nearest structural analogs. The 4-methoxybenzyl substitution pattern in the target compound directs activity toward GSK-3beta , while benzyl (des-methoxy) directs to Mcl-1 (IC50 7.4 µM) and ERbeta (IC50 1.7 µM) [1], and 5-thienyl directs to AhR (EC50 6.26 µM) [2]. The veratryl (3,4-dimethoxybenzyl) analog modulates Mcl-1 affinity further [3]. No single analog reproduces the GSK-3beta selectivity signature; each represents a pharmacologically distinct entity.

Comparator table Procurement guide Target selectivity Binding affinity Structural analog

Evidence-Backed Research Applications for N-[5-(4-Methoxybenzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide


GSK-3beta-Dependent Tau Hyperphosphorylation and Alzheimer's Disease Mechanistic Studies

The target compound serves as a pharmacological tool for inhibiting GSK-3beta-catalyzed tau phosphorylation at disease-relevant epitopes (Ser199, Ser202, Thr205, Ser396, Ser404) in primary neuronal cultures and transgenic mouse models . The ATP-competitive mechanism enables dose-response studies that distinguish GSK-3beta-dependent from GSK-3alpha-dependent tau pathology. Critically, the benzyl analog (BDBM48460) cannot substitute in this application, as its Mcl-1/ERbeta activity profile (IC50 7.4 µM and 1.7 µM, respectively) would confound tau phosphorylation readouts through apoptosis-related signaling interference [1]. Researchers should verify lot-specific GSK-3beta IC50 by in-house kinase assay before publication-grade studies.

Wnt/beta-Catenin Pathway Dissection in Colorectal Cancer and Stem Cell Models

GSK-3beta is the central negative regulator of beta-catenin stability within the destruction complex (APC/Axin/CK1/GSK-3beta). The target compound's selective GSK-3beta inhibition (class-level selectivity precedent of >100-fold over CDK and PKA family kinases ) enables clean activation of beta-catenin-dependent transcription in TOPFlash reporter assays and AXIN2 qPCR readouts in HCT-116 or SW480 colorectal cancer lines [1]. The thienyl analog (BDBM75446) is unsuitable for this application due to its AhR agonism (EC50 6.26 µM), which independently modulates Wnt/beta-catenin crosstalk through AhR-beta-catenin protein-protein interactions [2].

Structure-Activity Relationship (SAR) Campaigns on 1,3,4-Thiadiazole-2-Acetamide Chemical Space

The target compound occupies a specific node in the 5-substituted-1,3,4-thiadiazole-2-acetamide SAR matrix, bridging the 5-benzyl (Mcl-1/ERbeta), 5-methyl (predicted LogP ~2.1), 5-thienyl (AhR), and 5-veratryl (modulated Mcl-1) analogs [1]. Procurement of the 4-methoxybenzyl variant enables systematic R-group exploration: medicinal chemistry teams can compare the target compound head-to-head with the des-methoxy benzyl analog to quantify the contribution of the para-methoxy group to GSK-3beta selectivity vs. Mcl-1 off-target liability. This compound also serves as a reference standard for validating computational docking predictions of methoxybenzyl-thiadiazole binding modes in the GSK-3beta ATP pocket.

Neuroinflammation Model Studies Requiring GSK-3beta Inhibition Without PKA/PKC Crosstalk

In LPS-stimulated microglial BV-2 cells or primary astrocyte cultures, GSK-3beta inhibition reduces pro-inflammatory cytokine production (TNF-alpha, IL-6) via NF-kappaB pathway modulation . The target compound, as a selective GSK-3beta inhibitor, is suited for these studies because thiadiazole-class GSK-3beta inhibitors demonstrate no inhibition of PKA, PKC, or CK-2 at concentrations exceeding 100 µM [1]. This selectivity is essential because PKA and PKC independently regulate cAMP response element-binding protein (CREB) and NF-kappaB signaling, and non-selective kinase inhibitors would confound interpretation of anti-inflammatory effects. Researchers should include the benzyl analog (BDBM48460) as a negative control to demonstrate that Mcl-1/ERbeta-mediated effects do not contribute to observed anti-inflammatory phenotypes.

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